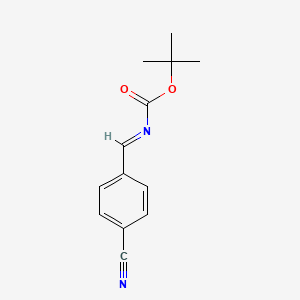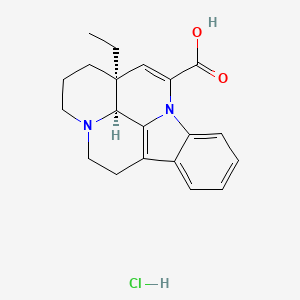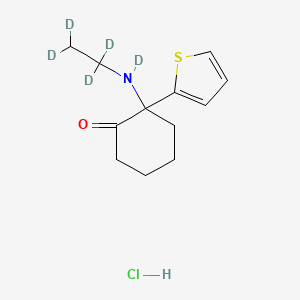
Biotinyl Cystamine-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biotinyl Cystamine-d4 is a derivative of cysteamine and cystamine . Cysteamine is the decarboxylated derivative of the amino acid cysteine, and cystamine is the oxidized form of cysteamine . These small molecules mitigate oxidative stress and inflammation and upregulate neuroprotective pathways involving brain-derived neurotrophic factor (BDNF) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling .
Synthesis Analysis
The synthesis of a bio-inspired curing agent, the tetraallyl cystamine (TAC), has been reported . The curing agent was prepared in two stages: a reaction of the diallylamine with ethylene disulfide, through a mercaptoethylation reaction, and oxidation of the obtained thiol to disulfide, using dimethylsulfoxide as an oxidizing agent .Molecular Structure Analysis
The molecular formula of this compound is C14H22D4N4O2S3 . It is a stable isotope .Chemical Reactions Analysis
Cysteamine, a related compound, has been shown to exert radioprotective effects and is more effective than cysteine alone . It has been utilized for the treatment of cystinosis, a lysosomal disorder, and has been evaluated for the treatment of neurodegenerative disorders .作用機序
将来の方向性
Cysteamine and cystamine have shown promise in the treatment of neurodegenerative and neuropsychiatric diseases . There is an urgent need to develop novel therapeutics that can delay, halt, or reverse disease progression . The use of these compounds in future research and therapeutic applications appears promising .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Biotinyl Cystamine-d4 involves the reaction of biotin-N-hydroxysuccinimide ester with cystamine-d4 in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).", "Starting Materials": [ "Biotin-N-hydroxysuccinimide ester", "Cystamine-d4", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Anhydrous solvents (e.g. dichloromethane, dimethylformamide)" ], "Reaction": [ "Dissolve biotin-N-hydroxysuccinimide ester and cystamine-d4 in anhydrous solvent", "Add DCC and DMAP to the reaction mixture", "Stir the reaction mixture at room temperature for several hours", "Purify the product by column chromatography or HPLC", "Characterize the product by NMR spectroscopy and mass spectrometry" ] } | |
CAS番号 |
1322625-65-9 |
分子式 |
C₁₄H₂₂D₄N₄O₂S₃ |
分子量 |
382.6 |
同義語 |
(3aS,4S,6aR)-N-[2-[(2-Aminoethyl-d2)dithio]ethyl-d2]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



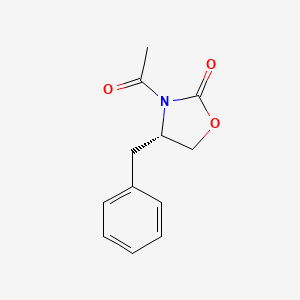

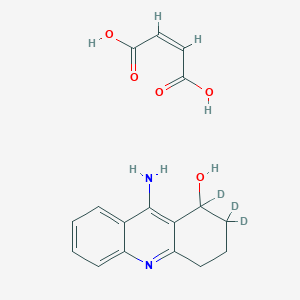
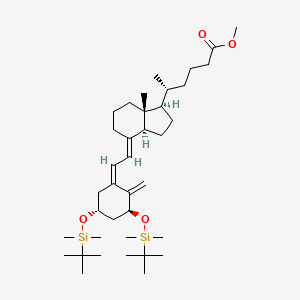
![13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-((trifluorome](/img/structure/B1147023.png)
